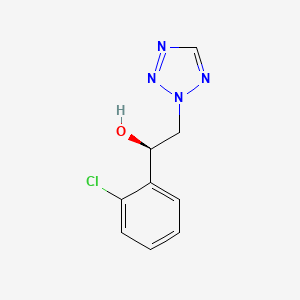
(R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol is a chiral compound with significant potential in various scientific fields. This compound features a chlorophenyl group and a tetrazolyl group, making it a unique molecule with diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol typically involves the asymmetric reduction of an arylketone. One method includes the use of a pure enantiomer ®-aryl-oxirane as a starting material, which undergoes a ring-opening reaction by tetrazole in the presence of a suitable base in a solvent. This reaction produces an alcohol intermediate, which is then converted into the desired compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of chlorophenyl derivatives.
科学研究应用
®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol include other aryl-tetrazolyl derivatives and chlorophenyl compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets ®-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol apart is its unique combination of a chlorophenyl group and a tetrazolyl group, along with its chiral nature. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
1259059-77-2 |
|---|---|
分子式 |
C9H9ClN4O |
分子量 |
224.65 g/mol |
IUPAC 名称 |
(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanol |
InChI |
InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6,9,15H,5H2/t9-/m0/s1 |
InChI 键 |
HMTCTAFOMZTQMS-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@H](CN2N=CN=N2)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(CN2N=CN=N2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
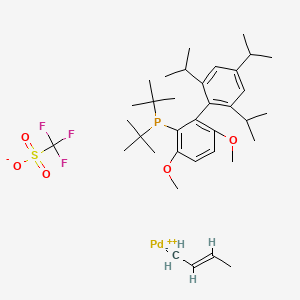
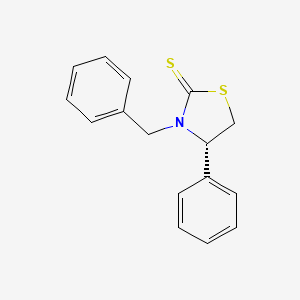
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)

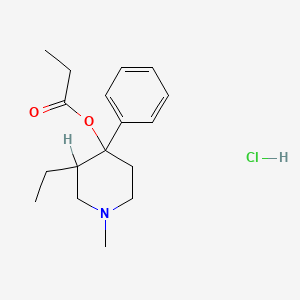
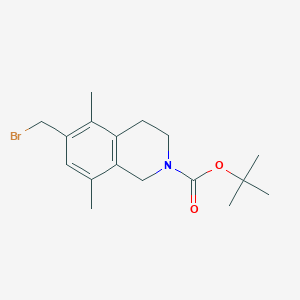

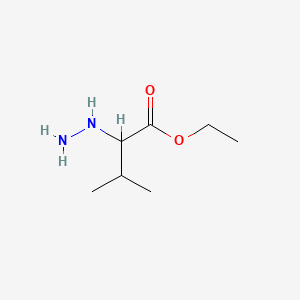
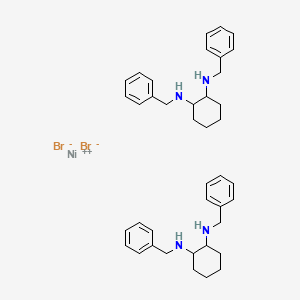
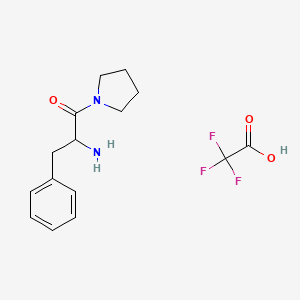
![[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13904488.png)
